molecular formula C23H11Br2F3N2O5S B11676365 (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11676365
M. Wt: 644.2 g/mol
InChI Key: QBSNYWWSFLNOBJ-VXLYETTFSA-N
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Description

(5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is substituted with a phenyl group and a dibromo-nitro-trifluoromethylphenoxy moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiazolidine-2,4-dione core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the dibromo-nitro-trifluoromethylphenoxy moiety: This is typically done through a nucleophilic aromatic substitution reaction, where the phenoxy group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitro group or to reduce other functional groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: The compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine-2,4-dione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The compound’s other functional groups may also contribute to its activity by enhancing binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: Another thiazolidinedione with similar applications.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazolidinediones. The presence of the dibromo-nitro-trifluoromethylphenoxy moiety is particularly noteworthy, as it could enhance the compound’s stability, binding affinity, or specificity for certain targets.

Properties

Molecular Formula

C23H11Br2F3N2O5S

Molecular Weight

644.2 g/mol

IUPAC Name

(5E)-5-[[3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H11Br2F3N2O5S/c24-15-8-12(10-19-21(31)29(22(32)36-19)14-4-2-1-3-5-14)9-16(25)20(15)35-18-7-6-13(23(26,27)28)11-17(18)30(33)34/h1-11H/b19-10+

InChI Key

QBSNYWWSFLNOBJ-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br)/SC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br)SC2=O

Origin of Product

United States

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